molecular formula C10H11ClO B089368 1-(4-Chlorophenyl)-3-buten-1-ol CAS No. 14506-33-3

1-(4-Chlorophenyl)-3-buten-1-ol

Cat. No. B089368
CAS RN: 14506-33-3
M. Wt: 182.64 g/mol
InChI Key: GJODRJDLQVBTMF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-buten-1-ol is a chemical compound with notable characteristics in its structure and properties. It has been the subject of various studies, particularly in the context of its synthesis, molecular structure, and reactivity.

Synthesis Analysis

The synthesis of compounds related to 1-(4-Chlorophenyl)-3-buten-1-ol often involves reactions that yield complex molecular structures. For instance, the synthesis and properties of similar compounds have been described in studies. These processes typically involve intricate reactions yielding a final product with unique structural features (Fu et al., 2010).

Molecular Structure Analysis

The molecular structure of 1-(4-Chlorophenyl)-3-buten-1-ol and related compounds has been extensively analyzed. In particular, crystallography studies have revealed detailed aspects of the molecular arrangement and geometry. For instance, studies have reported on the crystal structures of similar compounds, highlighting intricate structural details like hydrogen-bonded dimers and π-stacked chains (Lastovickova et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 1-(4-Chlorophenyl)-3-buten-1-ol are varied, with the compound participating in different types of reactions depending on the conditions and reactants involved. The compound's reactivity has been explored through various studies, revealing insights into its potential for forming diverse chemical structures (Uneyama et al., 1983).

Physical Properties Analysis

The physical properties of 1-(4-Chlorophenyl)-3-buten-1-ol, such as melting point, boiling point, and solubility, are determined by its molecular structure. Studies involving compounds with similar structures have provided insights into these properties. Crystal growth and characterization studies are particularly relevant in understanding these physical aspects (Crasta et al., 2005).

Chemical Properties Analysis

The chemical properties of 1-(4-Chlorophenyl)-3-buten-1-ol include reactivity, stability, and interactions with other molecules. These properties are often explored through computational methods and experimental studies. Research on similar compounds has delved into aspects like hyperpolarizability, molecular electrostatic potential, and NBO analysis (Adole et al., 2020).

Scientific Research Applications

  • Olefins Reaction with α-Cyanoacetamide : Phenyl or 4-chlorophenyl-substituted olefins, like 1-(4-Chlorophenyl)-3-buten-1-ol, react with α-cyanoacetamide in the presence of manganese(III) acetate to form 2-butenamides and 2-buten-4-olides. This study suggests potential applications in synthesizing complex organic compounds (Sato, Nishino, & Kurosawa, 1987).

  • Palladium-Catalyzed Carbonylation : This research shows the efficient synthesis of γ-butyrolactones through palladium(II)-catalyzed dicarbonylation of 3-buten-1-ols. The process demonstrates the utility of these compounds in complex organic syntheses (Tamaru, Hojo, & Yoshida, 1991).

  • Structural Analysis of Chlorophenyl Ethanol : An investigation into the structure of (S)-1-(4-chlorophenyl)ethanol, which is closely related to 1-(4-Chlorophenyl)-3-buten-1-ol, and its complexes. This study is significant for understanding the molecular geometry and interactions in similar compounds (Rondino et al., 2016).

  • Reaction with Lewis Acids : The study examines the reaction of 4-penten-1-ol, similar to 1-(4-Chlorophenyl)-3-buten-1-ol, with Lewis acids, showing potential applications in thiocyclization and other chemical transformations (Benati, Capella, Montevecchi, & Spagnolo, 1994).

  • Synthesis and Bromination Study : This research involves the synthesis of (Z)-1-(triphenylstannyl)-3-phenyl-1-buten-3-ol, a compound structurally similar to 1-(4-Chlorophenyl)-3-buten-1-ol. It provides insights into the intramolecular coordination and bromination reactions (Fu et al., 2010).

properties

IUPAC Name

1-(4-chlorophenyl)but-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10,12H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJODRJDLQVBTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374029
Record name 1-(4-Chlorophenyl)-3-buten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-buten-1-ol

CAS RN

14506-33-3
Record name 1-(4-Chlorophenyl)-3-buten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Allyl chloride (97.88 g, 1.28 mol) in dry tetrahydrofuran (500 ml) was added to a suspension of magnesium turnings (60.08 g, 2.47 mol) in dry tetrahydrofuran (50 ml) at such a rate as to maintain steady reflux. The mixture was then heated under reflux for a further hour. 4-Chloro-benzaldehyde (120 g, 854 mmol) in dry tetrahydrofuran (600 ml) was then added dropwise and the mixture refluxed for a further 2 hours. After being cooled to room temperature the mixture was poured into ice/water, carefully acidified with 1M sulphuric acid and extracted with ether. The combined extracts were washed with brine, dried and evaporated in vacuo to give crude 4-(4-chlorophenyl)but-1-en-4-ol (169.4 g approximately 92% pure) which was used without further purification.
Quantity
97.88 g
Type
reactant
Reaction Step One
Quantity
60.08 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
J Zhou, B Yang, J Tang, W Tang - Journal of Chromatography A, 2016 - Elsevier
In this work, a novel cationic cyclodextrin (CD) chiral stationary phase (CSPs) has been developed by clicking 6 A -azido-6 C -[(3-methoxylpropyl)-1- ammonium]-heptakis[2,3-di-O-(3-…
Number of citations: 45 www.sciencedirect.com
NA Salvi, LP Badheka, S Chattopadhyay - Biotechnology letters, 2003 - Springer
The asymmetric resolution of various 1-aryl-3-buten-1-ols via microbial hydrolysis of the corresponding acetates has been investigated using different Rhizopus species. The chosen …
Number of citations: 10 link.springer.com
V Dorn, A Chopa, G Radivoy - RSC advances, 2016 - pubs.rsc.org
Very reactive, monodisperse (4.0 ± 0.5 nm) spherical indium(0) nanoparticles have been generated in situ, in a simple, mild and efficient way, by fast reduction of commercially available …
Number of citations: 15 pubs.rsc.org
C Mitchell - 2017 - digitalcommons.butler.edu
Dihydrofurans serve as building blocks for other compounds in organic synthesis. The main goal of this project was to discover an efficient and relatively inexpensive pathway for …
Number of citations: 2 digitalcommons.butler.edu
JS Yadav, BVS Reddy, G Kondaji, JSS Reddy - Tetrahedron, 2005 - Elsevier
Aldehydes undergo smooth nucleophilic addition with allyltributylstannane in the presence of CeCl 3 ·7H 2 O in acetonitrile under extremely mild reaction conditions to afford the …
Number of citations: 24 www.sciencedirect.com
Y Zhou, Z Zha, Y Zhang, Z Wang - Arkivoc, 2008 - arkat-usa.org
A novel mediator (Sn/I2) has been developed and employed in the allylation and crotylation of various aldehydes and ketones with allyl (crotyl) halide in water. With a catalytic amount …
Number of citations: 9 www.arkat-usa.org
Y Yin, G Zhao, Z Qian, W Yin - Journal of fluorine chemistry, 2003 - Elsevier
6,6′-Bis(1H, 1H, 2H, 2H-perfluorooctyl)-1, 1′-bi-2-naphthol (Rf 6 -BINOL) and 6,6′-bis(1H, 1H, 2H, 2H-perfluorodecyl)-1,1′-bi-2-naphthol (Rf 8 -BINOL) were used in allylation of …
Number of citations: 26 www.sciencedirect.com
N Minowa, T Mukaiyama - Bulletin of the Chemical Society of Japan, 1987 - journal.csj.jp
A chiral allylating agent, readily generated from tin(II) trifluoromethanesulfonate (tin(II) triflate), chiral diamines derived from (S)-proline and allylaluminum, is efficiently employed in the …
Number of citations: 91 www.journal.csj.jp
J Yi, L Xu, H Wang, X Yin, X Zhou, J Yin, Y Wang… - Chromatographia, 2020 - Springer
A new type of partially substituted cyclodextrin-bonded silica particles, phenylcarbamate-(3-(2-O-β-cyclodextrin)-2-hydroxypropoxy)-propylsilyl-appended silica (P-CD-HPS), has been …
Number of citations: 7 link.springer.com
M Wada, H Ohki, K Akiba - Bulletin of the Chemical Society of Japan, 1990 - journal.csj.jp
In the presence of metallic bismuth, bismuth(III) chloride–metallic zinc, or bismuth(III) chloride–metallic iron, allylic halides have been found to react with aldehydes under mild …
Number of citations: 122 www.journal.csj.jp

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